

4-Fluoro-2-methoxy-5-nitroaniline material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxy-5-nitroaniline

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In-Depth Technical Guide: 4-Fluoro-2-methoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for **4-Fluoro-2-methoxy-5-nitroaniline**, a key intermediate in the synthesis of various active pharmaceutical ingredients. The information is compiled from various safety data sheets and chemical suppliers, offering a detailed resource for laboratory and research applications.

Chemical and Physical Properties

4-Fluoro-2-methoxy-5-nitroaniline is a solid, crystalline powder, with its color ranging from pale yellow to yellow-red and orange-red.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[2][3]



Property	Value	Source(s)
Molecular Formula	C7H7FN2O3	[3][4]
Molecular Weight	186.14 g/mol	[3][4]
Appearance	Crystal - Powder / Pale yellow - Yellow red - Orange - Red	
Melting Point	128.0 to 132.0 °C	
Boiling Point	354.8 ± 37.0 °C (Predicted)	
Density	1.412 ± 0.06 g/cm ³ (Predicted)	[2]
Water Solubility	0.52 g/L (25 °C)	[5]
Storage Temperature	Refrigerator, under inert gas (nitrogen or Argon) at 2–8 °C	

Hazard Identification and Safety

4-Fluoro-2-methoxy-5-nitroaniline is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[4][6]

GHS Hazard Classification:[4]

· Acute Toxicity, Oral: Category 4

• Skin Irritation: Category 2

• Eye Irritation: Category 2

• Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Hazard Statements:[4][6]

• H302: Harmful if swallowed.

H315: Causes skin irritation.



- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H341: Suspected of causing genetic defects.

Signal Word: Warning[6]

Pictograms:

- GHS07 (Exclamation Mark)
- GHS08 (Health Hazard)

Handling and Storage

Precautions for Safe Handling:

- Handle in a well-ventilated place.[6]
- Wear suitable protective clothing, gloves, and eye/face protection.[6]
- Avoid contact with skin and eyes.[6]
- Avoid the formation of dust and aerosols.[6]
- Use non-sparking tools.
- Prevent fire caused by electrostatic discharge steam.
- Do not eat, drink, or smoke when using this product.

Conditions for Safe Storage:

- Store the container tightly closed in a dry, cool, and well-ventilated place.
- Store locked up.
- Store apart from foodstuff containers or incompatible materials.



First Aid Measures

Exposure Route	First Aid Measures	
If Inhaled	Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.	
In Case of Skin Contact	Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.	
In Case of Eye Contact	Rinse with pure water for at least 15 minutes. Consult a doctor.	
Rinse mouth with water. Do not induce vom Never give anything by mouth to an unconscious person. Call a doctor or Poiso Control Center immediately.[2]		

Experimental Protocols: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

Several methods for the synthesis of **4-Fluoro-2-methoxy-5-nitroaniline** have been reported. Below are two detailed protocols.

Method 1: Nitration of 4-Fluoro-2-methoxyaniline

This method involves the direct nitration of 4-fluoro-2-methoxyaniline using concentrated nitric and sulfuric acids.

- Materials:
 - 4-Fluoro-2-methoxyaniline (551 mg, 3.90 mmol)
 - o Dichloromethane (39.0 mL)



- Concentrated sulfuric acid (1.85 mL)
- Concentrated nitric acid (267 µL, 5.85 mmol)
- Saturated aqueous sodium bicarbonate solution
- Saturated brine
- Sodium sulfate
- Procedure:
 - Dissolve 4-fluoro-2-methoxyaniline in dichloromethane in a flask.
 - Under ice-cooling and with stirring, add concentrated sulfuric acid dropwise.
 - Subsequently, add concentrated nitric acid dropwise.
 - Stir the reaction mixture for 3 hours under ice-cooling.
 - Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH reaches 8.
 - Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by saturated brine.
 - Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the product.
 - Yield: 675 mg (93%)[7]

Method 2: Protection-Nitration-Deprotection Sequence

This multi-step synthesis involves the protection of the aniline, followed by nitration and subsequent deprotection.

Step A: Acetamide Protection



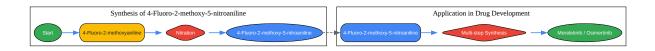
- Add 4-fluoro-2-methoxyaniline (380 g) to acetic acid (950 ml) in a dry round bottom flask and stir for 10-15 minutes at 25-30°C.
- Slowly add acetic anhydride (439 g) to the reaction mass at 25-35°C over 1.0-2.0 hours.
- Heat the reaction mass to 90°C and stir for 3.0-5.0 hours.
- Decompose the reaction mass in water (1000 ml) and stir at 25-30°C for 1.0-2.0 hours.
- Filter the solid, wash with water, and extract with ethyl acetate.
- Step B: Nitration
 - Add N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) to sulfuric acid (1025 ml) in a dry round bottom flask and cool to 0°C.
 - Add furning nitric acid to the reaction mass at 0-5°C over 4-6 hours and stir at 0°C for 1.0-2.0 hours.
 - Slowly decompose the reaction mass into chilled water (3500 ml) and stir for 1.0-2.0 hours.
 - Filter the solid, wash with water, and dry.
- Step C: Deprotection
 - Add N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) to methanol (400 ml) in a clean and dry round bottom flask.
 - Add hydrochloric acid to the reaction mass at 25-35°C.
 - Heat the reaction mass to reflux and stir for 3.0-5.0 hours.
 - Distill out the solvent completely under vacuum and cool the reaction mass to 10°C.
 - Filter the solid, add water, and adjust the pH to 9.0 with NaOH solution.
 - Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.



- Distill the solvent under vacuum, add petroleum ether to the residue, cool, and stir to precipitate the product.
- o Filter, wash with petroleum ether, and dry to obtain the final product.

Logical Relationships and Workflows

The synthesis of **4-Fluoro-2-methoxy-5-nitroaniline** is a critical step in the production of advanced pharmaceutical compounds. Its role as a key intermediate highlights its importance in multi-step organic synthesis.



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